4-Chloroquinoline-2-carbonitrile

Descripción

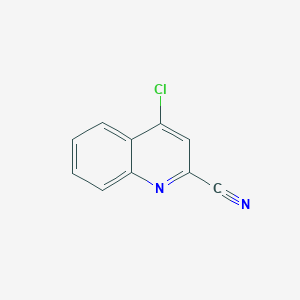

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloroquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-5-7(6-12)13-10-4-2-1-3-8(9)10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVAHLPRNFKXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482068 | |

| Record name | 4-CHLORO-2-CYANOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4552-43-6 | |

| Record name | 4-CHLORO-2-CYANOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroquinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloroquinoline 2 Carbonitrile

Advanced Synthetic Strategies

A notable strategy involves the copper-catalyzed cascade reaction between 2-halo-aryl aldehydes and compounds containing an active methylene (B1212753) group, such as acetonitriles bearing an adjacent nitrogen heterocycle. This approach facilitates the synthesis of aza-fused polycyclic quinolines. For instance, benzimidazo[1,2-a]quinolines have been efficiently prepared through a protocol that combines an initial intermolecular condensation with a subsequent copper-catalyzed intramolecular C-N coupling reaction. acs.org The process is initiated by reacting a 2-halo-aryl aldehyde with 2-(1H-benzo[d]imidazol-2-yl)acetonitrile. While the reaction does not proceed without a copper catalyst, the use of copper(I) iodide (CuI), particularly in combination with ligands like L-proline, significantly enhances reaction efficiency. acs.org

The versatility of this method is demonstrated by its tolerance for various halogen substituents on the aldehyde component, including iodo, bromo, and chloro groups, providing the corresponding aza-fused polycyclic quinolines in good yields. acs.org

| Entry | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | CuI (10) | None | K₂CO₃ | DMSO | rt | 8 | 17 |

| 2 | CuI (10) | quinolin-8-ol (20) | K₂CO₃ | DMSO | rt | 8 | 52 |

| 3 | CuI (10) | picolinic acid (20) | K₂CO₃ | DMSO | rt | 8 | 65 |

| 4 | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | rt | 8 | 85 |

| 5 | CuI (10) | L-proline (20) | Cs₂CO₃ | DMSO | rt | 8 | 73 |

Another powerful copper-catalyzed cascade approach involves C(sp³)–H activation to generate radicals. This method has been applied to the synthesis of N-fused quinolines such as pyrazolo[1,5-a]quinolines and triazolo[1,5-a]quinolines. acs.org The reaction is initiated by a peroxide-mediated C(sp³)–H activation, creating a radical that subsequently undergoes a cascade of radical addition and cyclization steps to furnish the final N-fused quinoline products in good yields. acs.org This process demonstrates high functional group tolerance.

Furthermore, copper-mediated tandem reactions have been developed for the regioselective synthesis of substituted quinolines, including 2-arylquinoline-3-carbonitriles. rsc.org This process involves a Knoevenagel condensation of an ortho-bromobenzaldehyde with an active methylene nitrile, followed by a copper-catalyzed reductive amination and intramolecular cyclization. rsc.org This highlights the utility of copper catalysis in constructing quinolines with the specific carbonitrile functionality, which is a key feature of 4-Chloroquinoline-2-carbonitrile.

The synthesis of various substituted quinolines can also be achieved through a copper-catalyzed domino reaction of enaminones with 2-halobenzaldehydes. rsc.org This sequence consists of an aldol (B89426) reaction, a C(aryl)–N bond formation, and an elimination step, with the electronic properties of the starting aldehyde playing a significant role in the reaction's success. rsc.org

| Entry | Aryl Aldehyde | Heterocyclic Acetonitrile | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Iodobenzaldehyde | 2-(1H-benzo[d]imidazol-2-yl)acetonitrile | rt | 85 |

| 2 | 2-Bromobenzaldehyde | 2-(1H-benzo[d]imidazol-2-yl)acetonitrile | 80 | 81 |

| 3 | 2-Chlorobenzaldehyde | 2-(1H-benzo[d]imidazol-2-yl)acetonitrile | 110 | 72 |

| 4 | 2-Iodo-4,5-dimethoxybenzaldehyde | 2-(1H-benzo[d]imidazol-2-yl)acetonitrile | 50 | 89 |

| 5 | 2-Iodobenzaldehyde | 2-(1H-imidazol-2-yl)acetonitrile | rt | 78 |

These examples underscore the significant role of copper-catalyzed cascade reactions in the modern synthesis of complex quinoline-fused systems, providing efficient and modular routes from readily available starting materials. researchgate.netacs.org

Chemical Reactivity and Mechanistic Investigations of 4 Chloroquinoline 2 Carbonitrile

Nucleophilic Substitution Reactions at the Chloro-Substituted Position (C-4)

The chlorine atom at the C-4 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the quinoline ring system, which stabilizes the intermediate Meisenheimer complex formed during the reaction.

Introduction of Diverse Nucleophiles for Structural Modification

A wide array of nucleophiles can be introduced at the C-4 position, leading to a diverse range of substituted quinoline-2-carbonitriles. These reactions are typically carried out by treating 4-chloroquinoline-2-carbonitrile with the desired nucleophile, often in the presence of a base and a suitable solvent.

Common nucleophiles employed in these reactions include amines, alkoxides, thiophenols, and hydrazine (B178648). The reaction with amines, for instance, provides access to various 4-aminoquinoline-2-carbonitrile (B2760161) derivatives. Similarly, reactions with alkoxides and thiophenols yield the corresponding 4-alkoxy and 4-thioquinolines, respectively. Hydrazinolysis of the C-4 chloro group leads to the formation of 4-hydrazinylquinoline-2-carbonitrile, a useful precursor for the synthesis of fused heterocyclic systems.

The general conditions for these nucleophilic substitution reactions often involve heating the reactants in a polar aprotic solvent such as dimethylformamide (DMF) or in an alcohol. The addition of a base, such as potassium carbonate or triethylamine, is often necessary to neutralize the HCl generated during the reaction. nih.govnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions at C-4 of 4-Chloroquinoline (B167314) Derivatives

| Nucleophile | Reagent | Product | Typical Conditions | Reference |

| Amine | R-NH₂ | 4-(Alkyl/Aryl)aminoquinoline-2-carbonitrile | Heat, neat or in a solvent like NMP | nih.gov |

| Alkoxide | RO⁻Na⁺ | 4-Alkoxyquinoline-2-carbonitrile | Heat in corresponding alcohol | semanticscholar.org |

| Thiol | R-SH | 4-(Alkyl/Aryl)thioquinoline-2-carbonitrile | Base (e.g., NaOEt), Ethanol, Reflux | mdpi.com |

| Hydrazine | N₂H₄·H₂O | 4-Hydrazinylquinoline-2-carbonitrile | Ethanol, Reflux | mdpi.com |

| Azide (B81097) | NaN₃ | 4-Azidoquinoline-2-carbonitrile | DMF | mdpi.com |

Note: This table presents generalized reactions for 4-chloroquinoline derivatives as specific examples for this compound are not readily available in the cited literature. The reactivity is expected to be analogous.

Reactivity and Transformations of the 2-Carbonitrile Functional Group

The carbonitrile (nitrile) group at the C-2 position of the quinoline ring is a versatile functional group that can undergo a variety of chemical transformations, including nucleophilic addition, reduction, hydrolysis, and condensation reactions.

Nucleophilic Addition Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. For instance, organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. This reaction provides a route to 2-acylquinoline derivatives.

Reduction Reactions to Amines and Other Functional Moieties

The nitrile group can be readily reduced to a primary amine (aminomethyl group). This transformation is of significant synthetic importance as it introduces a basic and nucleophilic center at the C-2 position.

Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. nih.goviipseries.org Reduction with LiAlH₄ is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. nih.gov The choice of reducing agent and reaction conditions can sometimes influence the outcome, especially in the presence of other reducible functional groups.

Table 2: Reduction of the 2-Carbonitrile Group

| Reagent | Product | Typical Conditions | Reference |

| LiAlH₄ | 4-Chloro-2-(aminomethyl)quinoline | Diethyl ether or THF, followed by aqueous workup | nih.gov |

| H₂/Pd-C | 4-Chloro-2-(aminomethyl)quinoline | Methanol or Ethanol, pressure | nih.gov |

Note: This table presents generalized reactions for the reduction of nitriles. Specific conditions for this compound may vary.

Hydrolysis to Carboxamide Derivatives

The nitrile group can be hydrolyzed to a carboxamide under either acidic or basic conditions. libretexts.orgchemistrysteps.com This reaction proceeds via the initial formation of an amide, which can be isolated under controlled conditions, or can be further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or with stronger acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. Base-catalyzed hydrolysis is usually performed by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The initial product of basic hydrolysis is the carboxylate salt, which requires acidification to yield the free carboxylic acid. The synthesis of quinolinone-2-carboxamides has been reported, suggesting the feasibility of this transformation on the quinoline scaffold. libretexts.org

Condensation Reactions with Carbonyl Compounds

While the nitrile group itself does not directly participate in condensation reactions with carbonyl compounds in the same way as an active methylene (B1212753) group, the aminomethyl group obtained from the reduction of the nitrile can. The resulting primary amine can undergo condensation with aldehydes and ketones to form Schiff bases (imines).

Furthermore, the Knoevenagel condensation is a well-known reaction involving the condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgbhu.ac.in While this compound itself does not possess a classic active methylene group, derivatives where the cyano group activates an adjacent methylene, such as in a 2-(cyanomethyl)quinoline, could potentially participate in such reactions.

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents and organolithium compounds, is a powerful method for introducing carbon-based substituents at the 4-position of the quinoline core. libretexts.org These reactions typically proceed through a nucleophilic addition-elimination mechanism. The organometallic reagent, acting as a potent nucleophile, attacks the electrophilic carbon atom at position 4, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent elimination of the chloride leaving group restores the aromaticity of the quinoline ring, yielding the corresponding 4-substituted-2-cyanoquinoline derivative. libretexts.org

The choice of the organometallic reagent and reaction conditions can significantly influence the outcome of the reaction. For instance, the use of Gilman reagents (lithium dialkylcuprates) can offer higher selectivity for the substitution at the 4-position, minimizing side reactions that can occur with more reactive organometallic species like Grignard reagents. chadsprep.com These less reactive organocuprates are known to react with acid chlorides and anhydrides but are generally unreactive towards the resulting ketone product, allowing for the isolation of the ketone. youtube.com

A study on the reaction of 4-quinazolinecarbonitrile (B1212267) with Grignard reagents demonstrated the nucleophilic attack of the Grignard reagent on the carbonitrile group, which can also be a potential reaction pathway for this compound, depending on the specific reagent and conditions. nih.gov

Cross-Coupling and Annulation Reactions Employing this compound (or its close analogs) as a Building Block

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions due to the reactive C-Cl bond at the 4-position.

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has been successfully applied to this compound and its analogs for the introduction of alkyne moieties. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups. wikipedia.org

In a typical Sonogashira coupling involving a 4-chloroquinoline derivative, the reaction proceeds via a catalytic cycle involving oxidative addition of the chloroquinoline to the Pd(0) catalyst, followed by transmetalation with the copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to afford the 4-alkynylquinoline product and regenerate the Pd(0) catalyst. libretexts.org

An example of this is the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-pyridinecarbonitrile with terminal alkynes, which proceeds efficiently to give the corresponding alkynyl-substituted pyridines. soton.ac.uk Although not a quinoline, this example highlights the utility of the Sonogashira reaction for functionalizing halogenated cyanopyridines, a close analog of this compound.

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a powerful tool for the vinylation of the quinoline core at the 4-position using this compound. The reaction is typically catalyzed by palladium complexes like palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) in the presence of a base. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the chloroquinoline to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. libretexts.org A subsequent β-hydride elimination step releases the vinylated quinoline product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. libretexts.org The Heck reaction has been utilized in the synthesis of complex molecules, including an intramolecular version for the synthesis of morphine. youtube.com

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. wikipedia.org This reaction is widely used for the arylation of 4-chloroquinolines, including derivatives of this compound. researchgate.net The reaction of 4-chloroquinoline derivatives with various boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base affords the corresponding 4-arylquinolines. researchgate.net

A one-pot synthesis of 2,3,4-triarylquinolines has been achieved through a Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. nih.gov This demonstrates the feasibility of sequential cross-coupling reactions on polyhalogenated quinolines to build complex molecular architectures. The reaction conditions can be tuned to achieve selective coupling at different halogenated positions. nih.gov

| Reaction | Catalyst | Reagents | Product | Reference |

| Sonogashira Coupling | Pd(PPh3)4/CuI | Terminal Alkyne, Base | 4-Alkynylquinoline-2-carbonitrile | soton.ac.uk |

| Heck Coupling | Pd(OAc)2 | Alkene, Base | 4-Vinylquinoline-2-carbonitrile | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 | Arylboronic Acid, Base | 4-Arylquinoline-2-carbonitrile | researchgate.net |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic strategies. The following section discusses the mechanistic aspects of key transformations involving quinoline-carbonitriles.

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. These reactions are highly efficient and atom-economical. The study of cascade reactions involving quinoline-carbonitriles has provided insights into complex reaction pathways.

For instance, a study on carbonazidate-initiated cascade reactions investigated various Huisgen cyclization and nitrene/carbene alkyne cascade reactions. nih.gov While not directly involving this compound, the mechanistic principles elucidated, including the identification of relevant intermediates and plausible reaction pathways through computational (DFT) and experimental studies, are applicable to related systems. nih.gov

Another example is the synthesis of 2-aryl-quinoline-4-carboxylic acids, where the mechanism is proposed to proceed through an anomeric-based oxidation. acs.org Although this reaction does not start from a quinoline-carbonitrile, the mechanistic understanding of quinoline ring formation and functionalization is relevant.

Proposed Mechanisms for Functional Group Interconversions

The functional groups of this compound, namely the chloro group at the 4-position and the carbonitrile group at the 2-position, are susceptible to various chemical transformations. The reactivity of the chloro group is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the carbonitrile group can undergo hydrolysis and reduction. The mechanisms of these transformations are influenced by the electron-deficient nature of the quinoline ring, which is further accentuated by the electron-withdrawing cyano group.

Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. quimicaorganica.orgresearchgate.net The quinoline ring is a π-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. quora.com The presence of a good leaving group, such as chlorine, at these positions facilitates nucleophilic aromatic substitution (SNAr). quimicaorganica.orgmdpi.com In the case of this compound, the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of both the quinoline nitrogen and the cyano group at C2.

The generally accepted mechanism for SNAr involves the initial attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net This step is typically the rate-determining step. The negative charge in this intermediate is delocalized over the quinoline ring system, including the nitrogen atom, which helps to stabilize it. quimicaorganica.org In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored.

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks the C4 carbon of the quinoline ring, which bears the chloro substituent. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex.

Chloride Elimination: The intermediate is unstable and rearomatizes by eliminating the chloride ion, resulting in the substituted quinoline product.

The reactivity of the C4 position towards nucleophiles is significantly enhanced by the presence of electron-withdrawing groups on the quinoline ring. mdpi.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgwikipedia.org For this compound, the chloro group at the C4 position serves as a handle for these transformations. The general catalytic cycle for these reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, involves a sequence of oxidative addition, transmetalation (for Suzuki and Stille) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. nobelprize.orgresearchgate.netlibretexts.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond at the C4 position of the quinoline ring to form a Pd(II) intermediate. This is often the rate-determining step in the catalytic cycle. nobelprize.orgmdpi.com

Transmetalation (Suzuki-Miyaura and Stille Coupling):

In the Suzuki-Miyaura coupling , an organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center in the presence of a base. researchgate.netlibretexts.org The base activates the organoboron species, facilitating the transfer.

In the Stille coupling , an organotin reagent (organostannane) transfers its organic group to the palladium center. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation (Buchwald-Hartwig Amination): In this reaction, an amine coordinates to the Pd(II) center, and a base removes a proton from the amine to form a palladium-amido complex. libretexts.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orglibretexts.org

The choice of ligands on the palladium catalyst is crucial for the success of these reactions, influencing the rate and efficiency of the catalytic cycle. youtube.com

Hydrolysis of the Nitrile Group

The carbonitrile group at the C2 position can be hydrolyzed to a carboxylic acid under acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: The nitrile is heated with an aqueous acid solution. The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. Water then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous base solution, such as sodium hydroxide. The hydroxide ion directly attacks the electrophilic nitrile carbon. Protonation of the resulting anion by water leads to an imidic acid, which tautomerizes to an amide. Under the basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia (B1221849). Acidification of the reaction mixture is then required to obtain the free carboxylic acid.

Reduction of the Nitrile Group

The carbonitrile group can be reduced to a primary amine (aminomethyl group). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile. This process occurs twice, leading to a dianionic intermediate which is then protonated during an aqueous workup to yield the primary amine.

Derivatization Strategies and Applications in Complex Chemical Synthesis

Construction of Fused Heterocyclic Systems Utilizing 4-Chloroquinoline-2-carbonitrile or its Precursors/Analogs

The dual reactivity of the chloro and cyano groups on the quinoline (B57606) core provides a powerful platform for annulation reactions, leading to the formation of polycyclic systems with significant biological and material properties. The following sections explore the synthesis of specific fused heterocycles, noting that while direct routes from this compound are not always prevalent in the literature, the chemistry of its isomers, particularly 2-chloroquinoline-3-carbonitrile (B1354263), offers valuable insights into potential synthetic pathways.

The pyrimido[4,5-b]quinoline core, also known as 5-deazaflavin, is a privileged scaffold found in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. purdue.edu The construction of this framework typically involves the annulation of a pyrimidine (B1678525) ring onto the quinoline core.

A prevalent strategy for synthesizing pyrimido[4,5-b]quinolin-4-ones involves the cyclization of 2-aminoquinoline-3-carbonitrile (B177327) derivatives with reagents like formamide (B127407), urea, or guanidine (B92328). organic-chemistry.org While these methods start from the 3-carbonitrile isomer, a similar pathway can be envisioned starting from this compound. The initial step would involve the nucleophilic substitution of the C4-chloro group with an amine, followed by intramolecular cyclization.

A more direct, albeit isomeric, precedent is the copper-catalyzed cascade reaction of 2-chloroquinoline-3-carbonitriles with benzylamines and sodium hydroxide (B78521). nih.gov This reaction proceeds through an Ullmann-coupling, conversion of the nitrile to an amide, nucleophilic addition, and subsequent air oxidation to yield the pyrimido[4,5-b]quinoline-4-one. nih.gov Another efficient method is the t-BuOK-catalyzed cyclization of 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride, which rapidly produces 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. slideshare.net

Multicomponent reactions (MCRs) also offer an efficient route to highly substituted pyrimido[4,5-b]quinolines. tandfonline.comsemanticscholar.orgrsc.org For instance, the one-pot condensation of 6-aminouracil, various aldehydes, and a 1,3-dicarbonyl compound like dimedone can generate the core structure under catalyst-free and solvent-free conditions. tandfonline.comrsc.org

| Precursor | Reagents | Product | Key Features | Reference(s) |

| 2-Chloroquinoline-3-carbonitrile | Guanidine hydrochloride, t-BuOK | 2-Amino-3H-pyrimido[4,5-b]quinolin-4-one | Rapid synthesis, good yield | slideshare.net |

| 2-Chloroquinoline-3-carbonitrile | Benzylamine, NaOH, Cu catalyst | Pyrimido[4,5-b]quinoline-4-one | Cascade reaction, air oxidation | nih.gov |

| 2-Aminoquinoline-3-carbonitrile | Formamide or Urea | 4-Aminopyrimido[4,5-b]quinoline | Cyclization with one-carbon reagents | organic-chemistry.org |

| 6-Aminouracil, Aldehyde, Dimedone | None (Mechanochemical) | Tetrahydropyrimido[4,5-b]quinoline | Green synthesis, multicomponent reaction | tandfonline.com |

Pyrrolo[3,4-b]quinolones are another class of fused heterocycles with potential biological applications. The synthesis of these systems often involves the formation of a pyrrolone ring fused to the 'b' face of the quinoline.

A documented synthesis of a related isomer, 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one, involves heating 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide and formic acid. tandfonline.com The proposed mechanism includes the initial formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, which then undergoes intramolecular cyclization with the elimination of HCl. tandfonline.com A hypothetical analogous reaction starting from this compound would likely require initial transformation of the nitrile group. For example, reduction of the nitrile to an aminomethyl group, followed by reaction with a suitable C1 building block could potentially lead to the desired pyrrolo[3,4-b]quinolone system after substitution of the C4-chloro group.

The imidazo[1,5-a]quinoline (B8571028) scaffold is a key component in various pharmacologically active agents. nih.gov The synthesis of this ring system has been achieved through several routes, often starting from quinoline precursors other than this compound.

One effective method involves an iodine-mediated decarboxylative cyclization between 2-methyl quinolines and α-amino acids under metal-free conditions. nih.govnih.gov The reaction proceeds via the formation of a quinoline-2-carbaldehyde intermediate, which then reacts with the amino acid to form an imine, followed by N-iodination, decarboxylation, and intramolecular nucleophilic attack to yield the imidazo[1,5-a]quinoline. nih.gov

Another approach to imidazole-fused quinolines involves the one-pot reaction of 2-chloroquinoline-3-carbaldehyde, a heteroaromatic amidine (like 2-aminopyridine (B139424) or 2-aminothiazole), and an alkyl isocyanide. semanticscholar.org This multicomponent reaction efficiently constructs complex imidazopyridine- and imidazothiazole-fused quinolines. semanticscholar.org A convergent synthesis of an imidazole-fused 2-aminoquinoline (B145021) has also been reported, relying on a tandem Suzuki-Miyaura coupling followed by an acid-mediated cyclization. purdue.edu

| Precursor(s) | Reagents | Fused System | Key Reaction Type | Reference(s) |

| 2-Methyl quinoline, α-Amino acid | I₂, TBHP | Imidazo[1,5-a]quinoline | Decarboxylative cyclization | nih.govnih.gov |

| 2-Chloroquinoline-3-carbaldehyde, Heteroaromatic amidine, Isocyanide | NH₄Cl | Imidazopyridine- or Imidazothiazole-fused quinoline | Multicomponent reaction | semanticscholar.org |

| Iodoimidazole, o-Aminochloroarene | Palladium catalyst, Acid | Imidazole-fused 2-aminoquinoline | Suzuki-Miyaura coupling / Cyclization | purdue.edu |

Pyrazolo[4,3-c]quinolines are a class of fused heterocycles that have attracted interest for their potential as anti-inflammatory agents. nih.govnih.gov The synthesis of this scaffold can be approached through the annulation of a pyrazole (B372694) ring onto the quinoline core.

A key strategy for the synthesis of the isomeric pyrazolo[3,4-b]quinolines involves the reaction of 2-chloroquinoline-3-carbonitrile with hydrazine (B178648) hydrate. nih.gov This reaction proceeds via substitution of the chlorine atom to form a 2-hydrazinoquinoline (B107646) intermediate, which then undergoes intramolecular cyclization through the attack of the terminal nitrogen of the hydrazine onto the nitrile group. This approach suggests a plausible pathway for the synthesis of pyrazolo[4,3-c]quinolines starting from this compound. The reaction with hydrazine would be expected to first yield 4-hydrazinoquinoline-2-carbonitrile. Subsequent intramolecular cyclization, where the internal nitrogen of the hydrazine moiety attacks the C2-carbon of the nitrile, would lead to the formation of the desired pyrazolo[4,3-c]quinoline system.

Further derivatization of the pyrazolo[4,3-c]quinoline core has been documented. For example, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine can be reacted with various substituted anilines to generate a library of 4-(substituted phenylamino) derivatives. nih.gov

| Precursor | Reagents | Product | Key Steps | Reference(s) |

| 2-Chloroquinoline-3-carbonitrile | Hydrazine hydrate | 3-Amino-1H-pyrazolo[3,4-b]quinoline | Nucleophilic substitution, Intramolecular cyclization | nih.gov |

| Hypothetical: this compound | Hydrazine hydrate | 1H-Pyrazolo[4,3-c]quinolin-3-amine | Nucleophilic substitution, Intramolecular cyclization | Inferred |

| 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine | Substituted anilines | 3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline | Nucleophilic aromatic substitution | nih.gov |

Role as a Versatile Synthetic Intermediate and Building Block

The inherent reactivity of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly for creating libraries of compounds for biological screening.

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. purdue.edu 4-Chloroquinoline (B167314) itself is a crucial precursor for various bioactive molecules, including antimalarial and anticancer agents. rsc.org The presence of the chloro group at the 4-position allows for facile nucleophilic aromatic substitution (SNAr) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. nih.gov

The nitrile group at the C2-position further enhances the synthetic utility of this compound. Nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into various nitrogen-containing heterocycles such as tetrazoles or triazoles. This dual functionality allows for a multitude of derivatization strategies. For example, the chloro group can be displaced by a desired fragment, and the nitrile group can then be used as a handle for further cyclization or functional group transformation, leading to a diverse array of novel heterocyclic systems. While large-scale library syntheses specifically starting from this compound are not extensively detailed in the searched literature, its potential as a versatile building block is clear from the fundamental reactivity of its constituent parts.

Integration into Complex Molecular Architectures

The strategic incorporation of the this compound scaffold is a key feature in the construction of diverse and complex molecular frameworks. This foundational unit serves as a versatile building block for the synthesis of a wide array of heterocyclic systems. Its inherent reactivity and structural features allow for its integration into larger, more intricate molecules with potential applications in medicinal chemistry and material science.

One notable application is in the synthesis of fused heterocyclic systems. For instance, 2-chloroquinoline-3-carbaldehydes, which can be derived from related quinoline precursors, are utilized as precursors for a variety of fused heterocyclic compounds. rsc.org These reactions often involve condensation followed by intramolecular cyclization, or multicomponent reactions to build complex polycyclic structures. rsc.org

The quinoline core is a fundamental component of many naturally occurring alkaloids and synthetic drugs, highlighting its importance in the development of bioactive compounds. rsc.orgacs.org The derivatization of the quinoline structure is a common strategy in medicinal chemistry to create libraries of compounds for screening against various biological targets. durham.ac.uk For example, modifications at the C4 position of the quinoline ring have been explored to synthesize analogues of existing drugs with potentially improved or novel activities. durham.ac.uk

The synthesis of complex molecules often involves a multi-step approach where the quinoline moiety is introduced and then further functionalized. A practical, three-step synthesis starting from 4,7-dichloroquinoline (B193633) has been developed to produce N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.com This process involves N-oxidation, C2-amidation, and a subsequent nucleophilic aromatic substitution at the C4 position, demonstrating a regiosective method for elaborating the quinoline scaffold. mdpi.com

The following table provides examples of complex molecular architectures derived from quinoline precursors:

| Starting Material | Reagents | Product | Application Area |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | Heterocyclic synthesis |

| 2-Chloroquinoline-3-carbaldehydes | Sodium azide (B81097) in acetic acid | Tetrazolo[1,5-a]quinoline-4-carbaldehydes | Heterocyclic synthesis |

| 4,7-Dichloroquinoline | m-CPBA, Benzonitrile, Morpholine, K2CO3 | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Medicinal chemistry |

This table showcases the versatility of chloroquinoline derivatives in the synthesis of complex heterocyclic systems.

Applications in Functional Material Design

The unique electronic and structural properties of the this compound unit make it a valuable component in the design of functional materials. Its integration into larger molecular systems can impart specific optical, electronic, or chemical properties, leading to applications in various fields.

The quinoline scaffold is a known chromophore found in a class of dyes and pigments. epa.gov Specifically, 2-(2-quinolyl)-1,3-indandione derivatives are used as dyes for various materials, including paper, and certain sulfonated versions are valuable as acid wool dyes. epa.gov

The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich component. nih.gov While direct examples of this compound in commercial dye synthesis are not prevalent in the reviewed literature, the general principles of azo dye synthesis suggest its potential as a precursor. The amino derivatives of quinolines can be diazotized and coupled with various aromatic compounds to produce novel azo dyes with potentially interesting color properties. niscpr.res.innih.gov

The general scheme for producing an azo dye involves:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. nih.govunb.ca

Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. nih.govunb.ca

The synthesis of novel heterocyclic azo dyes has been reported where a quinoline moiety is incorporated into a pyrimidine ring system, which is then used to form an azo dye. niscpr.res.in This demonstrates the utility of the quinoline structure in creating complex dye molecules with good to excellent fastness properties. niscpr.res.in

The following table outlines the general steps and components involved in the synthesis of azo dyes, illustrating the potential for incorporating quinoline-based structures.

| Step | Process | Reagents | Intermediate/Product |

| 1 | Diazotization | Aromatic Amine, Sodium Nitrite, Hydrochloric Acid | Diazonium Salt |

| 2 | Coupling | Diazonium Salt, Coupling Component (e.g., Naphthol) | Azo Dye |

This table provides a generalized overview of the synthesis of azo dyes, a process where quinoline derivatives can be utilized.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 4-Chloroquinoline-2-carbonitrile. By analyzing the chemical shifts, coupling constants, and multiplicity of signals in both ¹H and ¹³C NMR spectra, the precise position of each atom within the quinoline (B57606) ring system can be determined.

In the ¹H NMR spectrum, the aromatic protons of the quinoline ring are expected to resonate in the downfield region, typically between 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The proton at position 3 (H-3) is anticipated to appear as a singlet, while the protons on the benzo-fused ring (H-5, H-6, H-7, and H-8) will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with adjacent protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The quaternary carbons, including C-2, C-4, C-8a, and C-4a, will also show distinct signals. The presence of the electron-withdrawing chlorine atom at C-4 and the nitrile group at C-2 significantly influences the chemical shifts of the surrounding carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~145 |

| C3 | ~8.0 (s) | ~120 |

| C4 | - | ~150 |

| C4a | - | ~125 |

| C5 | ~8.2 (d) | ~129 |

| C6 | ~7.8 (t) | ~128 |

| C7 | ~7.9 (t) | ~131 |

| C8 | ~8.4 (d) | ~124 |

| C8a | - | ~148 |

| CN | - | ~117 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features.

The most prominent and diagnostic peak will be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-to-strong band in the region of 2220-2260 cm⁻¹. The presence of this band is a clear indicator of the carbonitrile functionality.

The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is anticipated to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C and C=N | Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions within the conjugated quinoline system.

The extended π-system of the quinoline ring, further influenced by the chloro and cyano substituents, is expected to result in multiple absorption maxima (λ_max) in the ultraviolet region. Typically, quinoline and its derivatives exhibit strong absorptions corresponding to π → π* transitions. The presence of the nitrogen atom's lone pair of electrons also allows for weaker n → π* transitions. The exact positions of these absorption bands can be influenced by the solvent polarity.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 250 - 350 |

| n → π | > 300 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₅ClN₂), the molecular weight is 188.61 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound under electron impact would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for quinoline derivatives include the loss of HCN (27 u) from the pyridine (B92270) ring. The loss of a chlorine radical (35/37 u) or the nitrile group (26 u) are also plausible fragmentation routes.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

| 188/190 | [M]⁺ (Molecular ion) |

| 161/163 | [M - HCN]⁺ |

| 153 | [M - Cl]⁺ |

| 162 | [M - CN]⁺ |

| 126 | [M - Cl - HCN]⁺ |

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state, providing precise bond lengths, bond angles, and crystal packing information.

It is anticipated that this compound would also adopt a planar conformation to maximize π-system conjugation. The crystal packing would likely be influenced by π-π stacking interactions between the aromatic quinoline rings and potentially weak C-H···N or C-H···Cl hydrogen bonds. The presence of the chlorine atom might alter the crystal system and unit cell parameters compared to the parent compound.

Table 5: Crystallographic Data for the Related Compound Quinoline-2-carbonitrile rsc.org

| Parameter | Value |

| Formula | C₁₀H₆N₂ |

| Molecular Weight | 154.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 3.8497(2) Å, b = 9.9559(4) Å, c = 19.9639(13) Å |

| Volume | 765.16(7) ų |

| Z | 4 |

Q & A

Q. What are the common synthetic routes for 4-Chloroquinoline-2-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as substituted anilines or cyanobenzyl derivatives. Classical protocols like the Gould–Jacob and Friedländer reactions are adaptable, with modifications for chlorination and nitrile group introduction . Transition metal catalysts (e.g., Pd or Cu) improve regioselectivity, while ultrasound irradiation enhances reaction efficiency by reducing time and byproducts . Green chemistry approaches, such as solvent-free conditions or ionic liquids, optimize sustainability without compromising purity (>95%) . Key parameters include temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (6–24 hours). Post-synthesis purification via column chromatography or recrystallization ensures high purity, as validated by HPLC or NMR .

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DCM. The WinGX suite or similar software refines structural parameters (e.g., bond lengths, angles) and calculates R factors (e.g., ) to validate accuracy . For example, a study on a related quinoline derivative reported mean C–C bond lengths of 1.39 Å and disorder analysis for dynamic moieties . Complementary techniques like FT-IR and NMR confirm functional groups and electronic environments, with nitrile peaks appearing at ~2200 cm (IR) and 110–120 ppm (NMR) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) recommend using PPE (gloves, goggles, lab coats) and working in a fume hood due to potential respiratory and dermal toxicity . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. First-aid measures include rinsing eyes/skin with water for 15 minutes and seeking medical attention if ingested . Stability tests under varying pH and temperature conditions are advised to prevent decomposition.

Advanced Research Questions

Q. What strategies resolve contradictory data on the reactivity of this compound in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions often arise from solvent-dependent tautomerism or aggregation. Systematic solvent screening (e.g., DMSO, THF, toluene) with UV-Vis spectroscopy monitors electronic transitions, while -NMR tracks proton environments for tautomeric shifts . For example, polar solvents may stabilize zwitterionic forms, altering reaction pathways. Cross-validation using DFT calculations (e.g., Gaussian software) predicts solvation effects and compares them with experimental kinetic data .

Q. How can computational methods predict the electronic properties of this compound derivatives for drug design?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. NIST data (e.g., ionization potentials) benchmark computational results . For instance, electron-withdrawing groups like –Cl and –CN lower LUMO energies, enhancing electrophilicity. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., malaria parasite proteins), guiding structural modifications .

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

- Methodological Answer : Solvent-free mechanochemical synthesis (ball milling) reduces waste, achieving yields >85% with minimal purification . Microwave-assisted reactions shorten time from hours to minutes (e.g., 10 minutes at 150 W) . Recyclable catalysts like FeO-supported palladium minimize metal leaching, confirmed by ICP-MS analysis. Life-cycle assessment (LCA) metrics compare energy use and carbon footprint against traditional methods .

Q. How do structural modifications to this compound influence its biological activity?

- Methodological Answer : Substituent effects are studied via SAR (Structure-Activity Relationship) assays. Introducing electron-donating groups (e.g., –NH) at position 4 increases antimalarial potency by enhancing heme binding, as shown in IC assays against Plasmodium falciparum . Conversely, bulky groups (e.g., phenyl rings) at position 2 reduce solubility but improve selectivity, validated by logP measurements and cytotoxicity screens . Crystallographic data (e.g., π-π stacking distances) correlate with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.